molecular formula C6H10FNO2 B1611367 (2R,4S)-4-Fluoro-D-proline methyl ester CAS No. 732957-04-9

(2R,4S)-4-Fluoro-D-proline methyl ester

Cat. No.: B1611367
CAS No.: 732957-04-9
M. Wt: 147.15 g/mol
InChI Key: PGEIOIOBHIGEMT-CRCLSJGQSA-N
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Description

(2R,4S)-4-Fluoro-D-proline methyl ester is a chiral, fluorinated proline derivative with the CAS registry number 732957-04-9 . As a protected ester form of a non-proteogenic amino acid, its primary research value lies in its role as a key synthetic building block and precursor for the introduction of conformationally constrained, fluorinated proline motifs into more complex molecular architectures. For instance, related N-Boc-protected fluoro-proline methyl esters are well-established intermediates in organic synthesis, used in reactions such as diastereoselective alkylation of their enolates to create novel, multi-substituted proline analogues . The strategic incorporation of a fluorine atom at the 4-position of the proline ring is a significant tool in medicinal and peptide chemistry. Fluorine is known to profoundly influence the conformational equilibrium of the pyrrolidine ring through a combination of stereoelectronic effects (e.g., the gauche effect) and steric demands . This allows researchers to fine-tune the secondary structure of peptides by stabilizing specific ring puckers (C4-endo or C4-exo), thereby affecting the stability of turns and helices in synthetic peptides . The specific (2R,4S) stereochemistry of this compound is particularly valuable for studying and designing D-peptides and other chiral molecules where the mirror-image configuration is required. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

732957-04-9

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

PGEIOIOBHIGEMT-CRCLSJGQSA-N

SMILES

COC(=O)C1CC(CN1)F

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)F

Canonical SMILES

COC(=O)C1CC(CN1)F

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomers: (2R,4R)- vs. (2R,4S)-4-Fluoro-D-Proline Methyl Ester

Property This compound (2R,4R)-4-Fluoro-D-Proline Methyl Ester
CAS Number 73298-57-4 126111-11-3
Configuration 4S fluorine 4R fluorine
Conformational Bias Favors Cγ-endo puckering Favors Cγ-exo puckering
Bioactivity Enhanced protease resistance in peptides Altered substrate binding in enzyme assays

Key Insight : The stereochemistry at C4 dictates ring conformation, affecting peptide backbone geometry and biological activity. For example, the 4S isomer stabilizes β-turn structures in peptides, while the 4R isomer may disrupt helical motifs .

Fluorination Degree: 4-Fluoro vs. 4,4-Difluoro Derivatives

Property This compound 4,4-Difluoro-D-Proline Methyl Ester
Molecular Formula C₆H₁₀FNO₂ C₆H₉F₂NO₂
Fluorine Substitution Monosubstituted (4S) Disubstituted (4,4-difluoro)
Electronegativity Moderate dipole moment Stronger dipole due to dual fluorines
Metabolic Stability Moderate High (resistant to oxidative degradation)

Key Insight : 4,4-Difluoro derivatives exhibit greater metabolic stability and rigidity, making them preferable for in vivo applications. However, synthetic complexity increases with additional fluorine atoms .

Functional Group Variations: Methyl Ester vs. Hydrochloride Salts

Property This compound (4R)-4-Hydroxy-D-Proline Methyl Ester HCl
Functional Group Methyl ester Hydrochloride salt
Solubility Lipophilic Hydrophilic (soluble in polar solvents)
Applications Peptide synthesis Chiral resolving agents

Key Insight : The methyl ester enhances membrane permeability in prodrugs, while hydrochloride salts improve crystallinity for purification .

Substituent Position: 4-Fluoro vs. 1-Methyl-4-Fluoro Derivatives

Property This compound (2S,4R)-4-Fluoro-1-Methyl-L-Proline
Substituent Fluorine at C4 Fluorine at C4 + methyl at N1
Steric Effects Minimal Increased steric hindrance
Enzymatic Recognition Compatible with prolyl oligopeptidases Altered enzyme-substrate interactions

Preparation Methods

Protection and Activation of the Hydroxy Group

  • N-Boc Protection: The amino group is protected using Boc anhydride under mild conditions with catalytic DMAP in dichloromethane (DCM) at 20-30 °C. This step prevents side reactions during fluorination and esterification.

  • Hydroxyl Activation: The 4-hydroxyl group is activated typically by mesylation or via Mitsunobu reaction to enable nucleophilic substitution with inversion of configuration. For example, an intramolecular Mitsunobu reaction can form a lactone intermediate that upon hydrolysis yields the inverted stereochemistry at C-4.

Fluorination Step

  • Deoxyfluorination: The fluorine atom is introduced by deoxyfluorination using reagents such as morpholinosulfur trifluoride (a mild and selective fluorinating agent). This step is stereospecific, yielding a single diastereomer without side reactions.

  • Radiofluorination (for labeled analogs): Automated nucleophilic radiofluorination with [18F]fluoride has been developed for related compounds, demonstrating the robustness of the fluorination approach.

Esterification

  • Methyl Ester Formation: The carboxyl group is esterified to methyl ester typically using DCC (dicyclohexylcarbodiimide) and methanol in tetrahydrofuran (THF) at mild temperatures (20-30 °C). This step occurs after Boc protection to avoid deprotection or side reactions.

  • The reaction conditions are optimized to avoid amide byproducts and preserve the Boc protecting group, ensuring high yield and purity.

Purification and Isolation

  • The crude product is purified by recrystallization using a mixed solvent system of DCM and petroleum ether (PE) in a 1:3 ratio at 40-45 °C, followed by cooling to 5-10 °C to precipitate the product.

  • Drying is performed using infrared lamps to obtain a high-purity white solid.

Detailed Two-Step Synthesis Process (From Patent CN112194606A)

Step Reagents & Conditions Description Yield & Purity
1. Boc Protection 4-hydroxy-L-proline, Boc anhydride (1.7-1.9 eq), DMAP (0.07-0.11 eq), DCM (5-8 eq), 20-30 °C, overnight stirring Amino group protection under mild conditions to preserve chirality Yield: 82-85% Purity: ~98.5-98.8%
2. Methyl Esterification Product from step 1, DCC (0.95-1.1 eq), methanol (0.35-0.5 eq), THF (5-7 eq), 20-30 °C, 3 hours total reaction Esterification of carboxyl group with methanol, mild conditions to avoid Boc deprotection Yield: 86-89% Purity: ~98.2-98.4%

Notes on reaction parameters:

  • Temperature is strictly controlled below 30 °C to maintain Boc protection.
  • DMAP catalysis ensures complete reaction under mild conditions.
  • Post-reaction workup includes aqueous extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Recrystallization from DCM/PE mixture ensures high purity.

Alternative Fluorination Approaches

  • Intramolecular Mitsunobu Reaction: Used to invert the stereochemistry of the 4-hydroxyl group before fluorination, enabling access to both cis- and trans-4-fluoroproline derivatives.

  • Use of Morpholinosulfur Trifluoride: Provides selective fluorination with minimal side reactions and high stereochemical fidelity.

  • Automated Radiosynthesis: Demonstrated for 4-[18F]fluoro derivatives, validating the scalability and automation potential of the fluorination step.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Advantages
Boc Protection Boc anhydride, DMAP, DCM, 20-30 °C Protect amino group Mild, high purity, preserves chirality
Hydroxyl Activation Mitsunobu reaction or mesylation Activate 4-OH for substitution Enables stereochemical inversion
Fluorination Morpholinosulfur trifluoride or nucleophilic [18F]fluoride Install fluorine at C-4 Stereospecific, high yield
Esterification DCC, methanol, THF, 20-30 °C Form methyl ester Mild, avoids Boc cleavage
Purification Recrystallization from DCM/PE Isolate pure product High purity, scalable

Research Findings and Practical Notes

  • The mild reaction conditions throughout the process prevent racemization and degradation of sensitive functional groups.

  • The use of catalytic DMAP and controlled addition of reagents ensures high conversion and minimal side products.

  • The two-step process (Boc protection followed by methyl esterification) is superior to one-pot methods that risk amide impurity formation and low yields.

  • The fluorination step using morpholinosulfur trifluoride is a key innovation that avoids harsh conditions and side reactions that are common with other fluorinating agents.

  • Automated radiosynthesis methods confirm the robustness and reproducibility of the fluorination chemistry, which is critical for potential pharmaceutical applications.

Q & A

Basic Questions

Q. What are the key synthetic strategies for achieving high stereochemical purity in (2R,4S)-4-Fluoro-D-proline methyl ester?

  • The synthesis typically starts from (2S,4R)-4-hydroxyproline, a collagen-derived precursor, using fluoride salts (e.g., KF or CsF) to introduce the fluoro group via nucleophilic substitution. Stereochemical control is achieved through selective protection of the hydroxyl group and inversion of configuration during fluorination. Purification via silica gel column chromatography ensures diastereomeric purity .

Q. Which analytical methods are most effective for characterizing this compound?

  • 1H/19F NMR confirms stereochemistry and purity, with distinct fluoroproline signals (e.g., 4-fluoro proton coupling patterns). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystallizable) resolves absolute configuration. Solvent choice (e.g., D2O vs. dioxane) must align with experimental goals to avoid conformational artifacts .

Q. How does the methyl ester group influence structural studies compared to free carboxylic acid derivatives?

  • The methyl ester prevents γ-turn formation in peptides by reducing hydrogen-bonding capacity, stabilizing distal or proximal conformations. This is critical for studying proline’s role in peptide secondary structures (e.g., collagen triple helices) .

Q. What storage conditions are recommended to maintain stability?

  • Store at –20°C in anhydrous conditions under inert gas (N2/Ar). Purity (>98%) and moisture-sensitive handling are essential to prevent ester hydrolysis or racemization .

Advanced Research Questions

Q. How can solvent-induced contradictions in NMR data for fluoroprolines be resolved?

  • Solvent polarity (e.g., D2O vs. dioxane) alters proline ring puckering and amide cis/trans equilibria. For example, D2O stabilizes the trans-amide conformation, while dioxane favors cis. Researchers should cross-validate data using multiple solvents and correlate with computational models (e.g., DFT calculations) .

Q. What strategies enable the use of this compound in 19F NMR or MRI imaging?

  • The 4-fluoro group provides a sensitive 19F NMR probe for monitoring conformational changes in peptides. For MRI, incorporation into perfluoro-tert-butyl ether-containing dendrimers amplifies signal intensity due to symmetry-equivalent fluorines. Optimize fluorinated building blocks during solid-phase peptide synthesis .

Q. How does 4-fluoro stereochemistry impact biological activity in drug discovery?

  • The (2R,4S) configuration enhances metabolic stability and binding specificity in protease inhibitors or PROTACs (e.g., antibody-drug conjugates). Compared to 4-hydroxyproline, fluorination reduces hydrogen-bond donor capacity, altering target interactions. Use structure-activity relationship (SAR) studies to optimize substituent effects .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Epimerization : Minimize via low-temperature reactions and short reaction times.
  • Ester hydrolysis : Use anhydrous conditions and avoid prolonged exposure to moisture.
  • Byproduct formation : Monitor via TLC and employ gradient elution during column chromatography .

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